
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiophene moiety
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . The interaction of the compound with its targets leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways to exert their therapeutic effects . These effects can include modulation of enzyme activity, interaction with cellular receptors, and alteration of signal transduction pathways.
Result of Action
The therapeutic effects of thiophene derivatives can include anti-inflammatory, antimicrobial, and anticancer activities, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carboxylic acid with a thiophene derivative under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid are related in structure.
Uniqueness
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is unique due to its combined benzofuran and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Biological Activity
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that incorporates thiophene and benzofuran moieties, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C19H15NO4S2, with a molecular weight of 385.45 g/mol. The presence of thiophene rings contributes to its biological activity, as these structures are often associated with various pharmacological properties.
Anti-inflammatory Activity
Thiophene-based compounds have been shown to exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory process. One study noted that certain thiophene derivatives had an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, indicating a promising anti-inflammatory potential .
Table 1: Anti-inflammatory Activity of Thiophene Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 29.2 | COX inhibition |
Compound B | 6.0 | LOX inhibition |
Compound C | 6.6 | LOX inhibition |
Antimicrobial Activity
The benzofuran scaffold is recognized for its antimicrobial properties. Research indicates that derivatives similar to this compound demonstrate broad-spectrum antimicrobial activity against various bacteria and fungi. For example, benzofuran derivatives have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against different strains .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound D | 10 | E. coli |
Compound E | 15 | S. aureus |
Compound F | 5 | C. albicans |
Anticancer Potential
Recent studies have explored the anticancer properties of benzofuran-containing compounds. In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds exhibiting structural similarities to this compound have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted on a series of thiophene derivatives revealed that one particular compound significantly reduced pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in an animal model when administered at a dose of 20 mg/kg .
- Case Study on Antimicrobial Efficacy : In vitro testing of a benzofuran derivative against gram-negative bacteria showed an impressive inhibitory zone of 25 mm against E. coli, highlighting its potential as an effective antimicrobial agent .
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S2/c21-18(13-7-8-24-11-13)17-6-5-14(25-17)10-20-19(22)16-9-12-3-1-2-4-15(12)23-16/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABKKIODFHJTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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